3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the ring system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light . Another method involves the two-step diazotization-nitrification process or a one-step direct nitration reaction .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of multiple nitrogen atoms in the ring system, which makes the compound highly reactive.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and halides . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives . Substitution reactions often result in the formation of various substituted triazolopyrimidines .
Scientific Research Applications
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound has shown potential as a neuroprotective and anti-neuroinflammatory agent . It has been studied for its ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, as well as its potential to reduce endoplasmic reticulum stress and apoptosis in neuronal cells . Additionally, it has applications in the development of new antimicrobial agents due to its antibacterial properties .
Mechanism of Action
The mechanism of action of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These interactions help to mitigate neuroinflammation and protect against neuronal damage.
Comparison with Similar Compounds
3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine can be compared with other similar compounds such as N-(7-oxo-6,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)nitramide and 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[4,3-a]pyrazine . These compounds share similar structural features but differ in their specific functional groups and biological activities.
Properties
CAS No. |
7256-20-4 |
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Molecular Formula |
C6H9N7 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
3-ethyltriazolo[4,5-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C6H9N7/c1-2-13-5-3(11-12-13)4(7)9-6(8)10-5/h2H2,1H3,(H4,7,8,9,10) |
InChI Key |
YTUXGRIGGVSGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=NC(=C2N=N1)N)N |
Origin of Product |
United States |
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